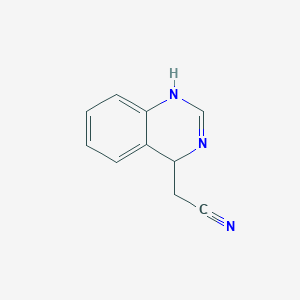

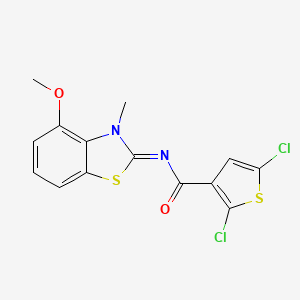

2-(1,4-Dihydroquinazolin-4-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of dihydroquinazolinone derivatives can be achieved through different methods. One approach involves the Bischler-Napieralski method, which is used to synthesize 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile, a compound closely related to the one . Another method is a one-pot three-component reaction using isatoic anhydride, aldehydes, and ammonium acetate or amines in the presence of a molecular sieve supported lanthanum catalyst . Additionally, a base-mediated synthesis in water has been developed for an environmentally friendly and mild procedure to obtain 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical and spectroscopic techniques. For instance, the structure of 2-(aryldiazenyl)pyrrolo[2,1-a]isoquinoline derivatives was established from analytical and spectroscopic data, and in one case, by X-ray crystallography . The structure of another derivative, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, was determined to be monoclinic with specific space group parameters, and the molecules interact via C–H∙∙∙N and C–H∙∙∙π contacts .

Chemical Reactions Analysis

The dihydroquinazolinone derivatives undergo various chemical reactions. For example, the reaction of 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile with hydrazonoyl halides leads to the formation of pyrrolo[2,1-a]isoquinoline derivatives . Another study shows the synthesis of 2,2,4-dihydroquinolines using heteropolyacid as a catalyst, with acetonitrile being the best solvent to promote the reaction . Furthermore, a modified Strecker reaction was used to obtain an α-amino nitrile derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinazolinone derivatives are influenced by their molecular structure and the substituents present on the quinazolinone ring. The solubility, melting points, and stability can vary significantly. For instance, the use of acetonitrile as a solvent has been found to be effective in promoting certain reactions, indicating its role in affecting the physical properties of the reaction mixture . The catalyst-free synthesis of 2-anilinoquinolines and 3-hydroxyquinolines also highlights the role of acetonitrile as a nitrogen source, which is crucial for the formation of new C-N bonds .

Scientific Research Applications

Anti-cancer Properties

Quinazoline derivatives have been recognized for their significant anticancer properties. This class of compounds has been extensively explored for the development of novel chemotherapeutic agents. Quinazoline derivatives show promising activity against various cancer cell lines by interfering with the signaling pathways essential for cancer cell proliferation and survival. For instance, the 4-anilinoquinazoline derivatives, known as tyrosine kinase inhibitors, have dominated the anticancer research landscape due to their efficacy in targeting specific enzymes involved in cancer progression (Marzaro et al., 2012). Additionally, the marine alkaloid trabectedin, characterized by three fused tetrahydroisoquinoline rings, exhibits a unique mechanism of action by binding to the minor groove of DNA and interfering with several transcription factors, DNA repair pathways, and the tumor microenvironment, which contributes to its antitumor activity (D’Incalci & Galmarini, 2010).

Anti-inflammatory and Other Therapeutic Applications

Isoquinoline alkaloids, including their N-oxides, have been identified as potent anti-inflammatory agents. These compounds have shown significant activity in inhibiting inflammatory processes, which could be beneficial in preventing inflammation-related diseases, including certain cancers. Natural isoquinoline alkaloids derived from plants exhibit a wide range of biological activities, including antimicrobial, antibacterial, and antitumor effects, making them valuable leads for drug discovery (Dembitsky et al., 2015). Furthermore, the leaves of Annona muricata L., which contain benzyltetrahydro-isoquinoline alkaloids, have been explored for their anti-inflammatory and anticancer properties, demonstrating the therapeutic potential of isoquinoline derivatives in treating inflammatory diseases and cancer (Abdul Wahab et al., 2018).

Future Directions

Quinazolinone and quinazoline derivatives, including 2-(1,4-Dihydroquinazolin-4-yl)acetonitrile, have received significant attention due to their wide range of biological activities . Future research may focus on exploring these activities further and developing novel drugs based on these compounds .

Mechanism of Action

Target of Action

The target of a drug is usually a key molecule involved in a metabolic or signaling pathway that is specific to a disease condition or pathology. The target is bound by the drug molecule which can alter the function or the expression of the target, leading to a therapeutic benefit .

Mode of Action

This refers to the interaction of the drug with its target. The drug can act as an agonist (activating the target), antagonist (blocking the target), or modulator (modifying the target’s activity). The mode of action is determined by the drug’s chemical structure and the nature of its interaction with its target .

Biochemical Pathways

These are a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where the product of one enzyme acts as the substrate for the next .

Pharmacokinetics

This involves the movement of drugs within the body. It covers how drugs are absorbed, distributed, metabolized, and excreted. These processes determine the concentration of the drug at the site of action and the duration and intensity of its effect .

Result of Action

This refers to the effect that the drug has on the body. This could be therapeutic (intended) or toxic (unintended). The result of action depends on both the drug’s mode of action and its pharmacokinetics .

Action Environment

This refers to the conditions under which the drug is used. Factors such as the patient’s age, sex, renal and liver function, genetic factors, diet, and use of other medications can influence a drug’s efficacy and safety .

properties

IUPAC Name |

2-(1,4-dihydroquinazolin-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-6-5-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,10H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMIDMAOHOTZJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(N=CN2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)

![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)

![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)